N-[(2,6-Dimethylphenyl)methyl]-N'-(2-hydroxyethyl)thiourea
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Overview
Description
N-[(2,6-Dimethylphenyl)methyl]-N’-(2-hydroxyethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and material science. This particular compound is characterized by the presence of a thiourea group, a hydroxyethyl group, and a dimethylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-Dimethylphenyl)methyl]-N’-(2-hydroxyethyl)thiourea typically involves the reaction of 2,6-dimethylbenzylamine with 2-hydroxyethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine on the isothiocyanate, forming the desired thiourea compound.
Industrial Production Methods
On an industrial scale, the production of N-[(2,6-Dimethylphenyl)methyl]-N’-(2-hydroxyethyl)thiourea may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-Dimethylphenyl)methyl]-N’-(2-hydroxyethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-[(2,6-Dimethylphenyl)methyl]-N’-(2-hydroxyethyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2,6-Dimethylphenyl)methyl]-N’-(2-hydroxyethyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The hydroxyethyl group can enhance the solubility and bioavailability of the compound, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)-N’-(2-hydroxyethyl)urea: Similar structure but with an oxygen atom instead of sulfur.
N-(2,6-Dimethylphenyl)-N’-(2-methoxyethyl)thiourea: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
N-[(2,6-Dimethylphenyl)methyl]-N’-(2-hydroxyethyl)thiourea is unique due to the presence of both the hydroxyethyl and thiourea groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61290-42-4 |
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Molecular Formula |
C12H18N2OS |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
1-[(2,6-dimethylphenyl)methyl]-3-(2-hydroxyethyl)thiourea |
InChI |
InChI=1S/C12H18N2OS/c1-9-4-3-5-10(2)11(9)8-14-12(16)13-6-7-15/h3-5,15H,6-8H2,1-2H3,(H2,13,14,16) |
InChI Key |
GULUBBFBFHIFAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CNC(=S)NCCO |
Origin of Product |
United States |
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